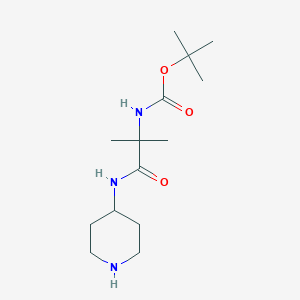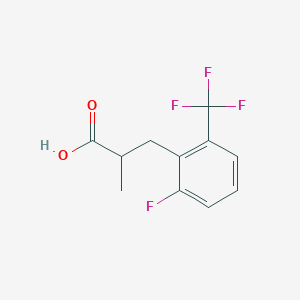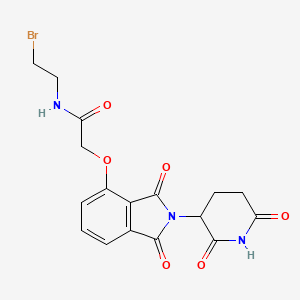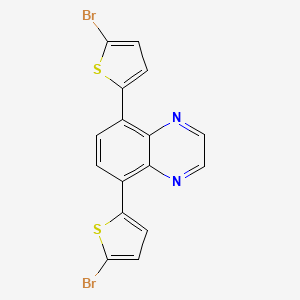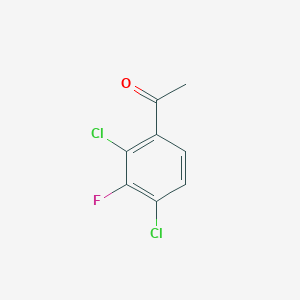
1-(2,4-Dichloro-3-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dichloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl2FO It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 3 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-3-fluorophenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 2,4-dichloro-3-fluorobenzene as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves the continuous addition of reactants and the use of advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions: 1-(2,4-Dichloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.
Major Products Formed:
Oxidation: 2,4-Dichloro-3-fluorobenzoic acid.
Reduction: 1-(2,4-Dichloro-3-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,4-Dichloro-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism by which 1-(2,4-Dichloro-3-fluorophenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring can influence its reactivity and binding affinity to molecular targets.
類似化合物との比較
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
- 2,2-Dichloro-1-(2,4-dichloro-3-fluorophenyl)ethanone
Comparison: 1-(2,4-Dichloro-3-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
特性
分子式 |
C8H5Cl2FO |
|---|---|
分子量 |
207.03 g/mol |
IUPAC名 |
1-(2,4-dichloro-3-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 |
InChIキー |
QSVFLIQVCYWEMB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)





![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)


